![molecular formula C18H14BrFN4S B6520029 {[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(4-fluorophenyl)methyl]amine CAS No. 862808-07-9](/img/structure/B6520029.png)
{[3-(4-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}[(4-fluorophenyl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole . It’s a part of a series of chalcone derivatives that were designed and synthesized . The structures of these compounds were characterized by 1H NMR, 13C NMR, 19F NMR, and HRMS .
Synthesis Analysis
The synthesis of these compounds involves the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This results in a hybrid nucleus that has wide-ranging applications as synthetic intermediates and promising pharmaceuticals .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a five-membered triazole ring fused with a six-membered thiadiazine ring . This core structure is capable of accepting and donating hydrogen bonds, making it a precise pharmacophore with a bioactive profile .Wissenschaftliche Forschungsanwendungen
Neuroscience and Neuroprotection
The compound’s potential neurotoxicity warrants further investigation. Researchers have studied its effects on acetylcholinesterase (AChE) activity and oxidative stress markers in the brain. Additionally, they’ve explored its impact on behavioral parameters in animal models. Investigating its neuroprotective properties could be valuable.
Wirkmechanismus
Mode of Action
It has been suggested that CCG-195274 may inhibit the nuclear accumulation of myocardin-related transcription factor A (MRTF-A), a protein involved in cell signaling . .
Biochemical Pathways
The biochemical pathways affected by CCG-195274 are not clearly defined. Given the potential interaction with MRTF-A, it is possible that CCG-195274 may influence pathways related to cell signaling and transcription regulation. More research is needed to fully understand the biochemical pathways affected by this compound .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability, which can influence its therapeutic efficacy .
Result of Action
Some studies suggest that CCG-195274 may inhibit the nuclear accumulation of MRTF-A, potentially influencing cell signaling and transcription regulation . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of CCG-195274 is not well understood. Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of CCG-195274. More research is needed to fully understand these influences .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(4-bromophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl]-1-(4-fluorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN4S/c19-14-5-3-13(4-6-14)17-22-23-18-24(17)11-16(25-18)10-21-9-12-1-7-15(20)8-2-12/h1-8,11,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRHUUGKKWMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CN3C(=NN=C3S2)C4=CC=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)-N-(4-fluorobenzyl)methanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.